molecular formula C20H24N4O3S B2861728 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide CAS No. 1798673-33-2

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

Cat. No.: B2861728
CAS No.: 1798673-33-2
M. Wt: 400.5
InChI Key: QZEIBTNSOKCBPM-UHFFFAOYSA-N
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Description

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the cyclopropyl group: This can be achieved via alkylation reactions.

    Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization of appropriate amine precursors.

    Coupling reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(6-cyclopropylpyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.

    Other piperidine carboxamides: Compounds with the piperidine carboxamide core but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-28(26,27)17-6-4-16(5-7-17)23-20(25)15-8-10-24(11-9-15)19-12-18(14-2-3-14)21-13-22-19/h4-7,12-15H,2-3,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEIBTNSOKCBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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